TASP0376377

CRTH2 Antagonist Functional Assay Chemotaxis

TASP0376377 is a validated, high-purity CRTH2 antagonist with quantified functional activity (chemotaxis IC50=23 nM) and confirmed selectivity (DP1 IC50>1 μM, COX IC50>10 μM). It is the optimal isoquinoline-based probe for clean, interpretable results in type 2 inflammation research, free from off-target interference common with other chemotypes. Ensure assay reliability with this chemically-defined tool.

Molecular Formula C25H16Cl2N2O4
Molecular Weight 479.3 g/mol
Cat. No. B12399734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASP0376377
Molecular FormulaC25H16Cl2N2O4
Molecular Weight479.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2C(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)CC(=O)O
InChIInChI=1S/C25H16Cl2N2O4/c26-20-10-7-15(11-21(20)27)25(33)29-17-8-5-14(6-9-17)24(32)23-19-4-2-1-3-18(19)16(13-28-23)12-22(30)31/h1-11,13H,12H2,(H,29,33)(H,30,31)
InChIKeyCSVJLKCBGGRRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TASP0376377: A Selective CRTH2 Antagonist with Defined In Vitro Potency for Inflammation Research


TASP0376377 (CAS: 1233246-60-0) is a chemically defined small molecule that functions as a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as GPR44) [1]. As a member of the isoquinoline class of CRTH2 antagonists, TASP0376377 (designated compound 15-20 or 6m in primary research) has been quantitatively characterized for its ability to block the interaction between prostaglandin D2 (PGD2) and the CRTH2 receptor, a validated target in the study of type 2 inflammation pathways relevant to allergic and respiratory diseases [2].

Why TASP0376377 Cannot Be Substituted by Other CRTH2 Antagonists Without Experimental Validation


Despite sharing a common primary target (CRTH2/GPR44), isoquinoline-based antagonists like TASP0376377 exhibit distinct physicochemical properties, binding kinetics, and selectivity profiles compared to other chemical classes such as indole acetic acids or tetrahydroquinolines. Direct substitution of TASP0376377 with a different CRTH2 antagonist (e.g., setipiprant or MK-7246) without re-validation can confound experimental results due to differences in off-target binding, solubility, and functional activity in cellular assays [1]. The quantitative evidence below establishes the specific and differentiated profile of TASP0376377 that informs rational selection.

TASP0376377: Quantified Functional Antagonist Activity in CRTH2-Mediated Chemotaxis


Functional Antagonism: TASP0376377 Demonstrates Concordant Potency Across Binding and Cellular Assays

TASP0376377 exhibits a strong correlation between its binding affinity for the CRTH2 receptor and its functional antagonist activity in a cellular chemotaxis assay. This concordance validates the compound's mechanism of action and provides a benchmark for in vitro studies. Specifically, TASP0376377 showed an IC50 of 23 nM in a PGD2-induced eosinophil chemotaxis assay, which closely aligns with its binding IC50 of 19 nM and its functional antagonist IC50 of 13 nM in a calcium flux assay [1]. In contrast, other CRTH2 antagonists such as setipiprant (IC50 = 6.0 nM) and MK-7246 (Ki = 2.5 nM) report higher primary potency but lack detailed, publicly available chemotaxis data in the same experimental context for direct comparison , .

CRTH2 Antagonist Functional Assay Chemotaxis Allergic Inflammation

Selectivity Profile: TASP0376377 Minimizes Off-Target Activity at the Related DP1 Prostanoid Receptor

A key differentiator for TASP0376377 is its quantified selectivity against the DP1 prostanoid receptor, the other major receptor for PGD2. This is critical for isolating CRTH2-specific effects. TASP0376377 exhibits a binding IC50 greater than 1 μM at the DP1 receptor [1], [2]. This represents a greater than 50-fold selectivity window compared to its CRTH2 binding IC50 of 19 nM. This selectivity profile is superior to that of the dual antagonist laropiprant, which potently blocks both CRTH2 and DP1, and is comparable to other selective CRTH2 antagonists like OC000459 [3].

CRTH2 Selectivity DP1 Receptor PGD2 Pathway Off-Target Activity

Enzymatic Selectivity: TASP0376377 Demonstrates Minimal Interference with COX-1 and COX-2

To further validate its utility as a clean tool compound, TASP0376377 was profiled against the cyclooxygenase enzymes COX-1 and COX-2, which are central to the broader arachidonic acid cascade. TASP0376377 showed no significant inhibition of either enzyme, with IC50 values exceeding 10 μM [1], [2]. This represents a greater than 500-fold selectivity window relative to its CRTH2 functional antagonist potency (IC50 = 13 nM). This is a critical differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes and confound inflammatory pathway analysis.

COX-1 COX-2 Enzyme Inhibition Selectivity Profile

Chemical Identity: TASP0376377 Represents a Structurally Distinct Isoquinoline Scaffold Within the CRTH2 Antagonist Class

TASP0376377 (IUPAC: 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid) is a chemically distinct entity within the broader CRTH2 antagonist landscape [1]. Its isoquinoline core differentiates it from the indole acetic acid derivatives (e.g., AZD1981, MK-7246, OC000459) and the tetrahydroquinoline class (e.g., setipiprant) [2]. This structural divergence often correlates with differences in physicochemical properties, metabolic stability, and potential off-target profiles, making TASP0376377 a valuable alternative tool for orthogonal validation studies or for exploring structure-activity relationships where chemotype redundancy is undesirable.

Isoquinoline Chemical Scaffold Structure-Activity Relationship Chemical Biology

Defined Applications for TASP0376377 Based on Quantified Selectivity and Potency


In Vitro Dissection of PGD2-Mediated Eosinophil and Th2 Cell Chemotaxis

TASP0376377 is an optimal tool for experiments requiring precise blockade of CRTH2-mediated cell migration. Its validated functional activity in a chemotaxis assay (IC50 = 23 nM) [1] provides a defined concentration range for inhibiting the recruitment of eosinophils and Th2 lymphocytes in transwell migration or microfluidic chamber models. This application leverages the compound's concordant binding and functional data to ensure reliable target engagement in complex cellular systems.

CRTH2 Pathway-Specific Signal Transduction Studies in Primary Human Cells

Researchers can confidently use TASP0376377 to study CRTH2-specific signaling pathways (e.g., calcium mobilization, MAPK/ERK activation) without confounding interference from the DP1 receptor or COX enzymes. The quantified selectivity data (DP1 IC50 > 1 μM, COX IC50 > 10 μM) [1], [2] justifies its selection over dual antagonists like laropiprant, enabling clean, interpretable results in assays using primary human eosinophils, basophils, or ILC2s, where both CRTH2 and DP1 may be co-expressed.

Chemical Biology Studies Utilizing an Isoquinoline-Based CRTH2 Antagonist

For research programs seeking to validate target biology with multiple, structurally distinct chemical probes, TASP0376377 serves as the representative isoquinoline-based CRTH2 antagonist [3]. It can be used in orthogonal assays alongside indole acetic acid-based antagonists (e.g., AZD1981) to control for chemotype-specific off-target effects or to investigate structure-activity relationships that may inform future medicinal chemistry efforts.

In Vivo Proof-of-Concept Studies in Preclinical Models of Allergic Inflammation

While in vivo data for TASP0376377 is limited, the compound's potent in vitro profile and selectivity for the CRTH2/DP2 pathway support its use in preclinical animal models of type 2 inflammation, such as ovalbumin-induced asthma or atopic dermatitis models [4]. Researchers must independently establish appropriate dosing, formulation, and pharmacokinetic parameters as these are not pre-defined in the public domain for this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TASP0376377

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.